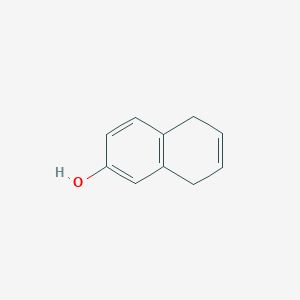
5,8-Dihydronaphthalen-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,8-Dihydronaphthalen-2-ol is an organic compound with the molecular formula C10H10O. It is a derivative of naphthalene, characterized by the presence of a hydroxyl group at the second position and hydrogenation at the 5th and 8th positions. This compound is known for its applications in organic synthesis and its role as an intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
5,8-Dihydronaphthalen-2-ol can be synthesized through several methods. One common approach involves the reduction of 1-naphthol using a suitable reducing agent. For instance, catalytic hydrogenation of 1-naphthol in the presence of a palladium catalyst can yield this compound . Another method involves the reduction of 1-naphthalenone using sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalysts and reaction conditions to ensure efficient conversion of starting materials .
Chemical Reactions Analysis
Types of Reactions
5,8-Dihydronaphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form naphthoquinones or other oxidized derivatives.
Reduction: Further reduction can lead to fully hydrogenated naphthalene derivatives.
Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Naphthoquinones and other oxidized products.
Reduction: Fully hydrogenated naphthalene derivatives.
Substitution: Ethers, esters, and other substituted products.
Scientific Research Applications
5,8-Dihydronaphthalen-2-ol has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5,8-Dihydronaphthalen-2-ol involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor or activator of certain enzymes, influencing metabolic pathways. The hydroxyl group plays a crucial role in its reactivity, allowing it to form hydrogen bonds and participate in various chemical interactions .
Comparison with Similar Compounds
Similar Compounds
7,8-Dihydronaphthalen-2-ol: Similar structure but differs in the position of hydrogenation.
1-Naphthol: Lacks hydrogenation at the 5th and 8th positions.
Naphthoquinones: Oxidized derivatives of naphthalene.
Uniqueness
5,8-Dihydronaphthalen-2-ol is unique due to its specific hydrogenation pattern and the presence of a hydroxyl group. This combination of features imparts distinct chemical properties, making it valuable in various synthetic and research applications .
Properties
CAS No. |
23950-48-3 |
|---|---|
Molecular Formula |
C10H10O |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
5,8-dihydronaphthalen-2-ol |
InChI |
InChI=1S/C10H10O/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-2,5-7,11H,3-4H2 |
InChI Key |
SLDXQJKDITYTDE-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CCC2=C1C=CC(=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


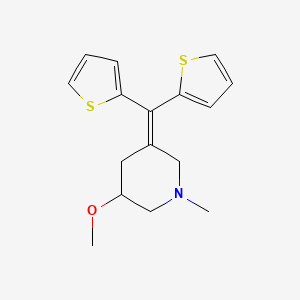
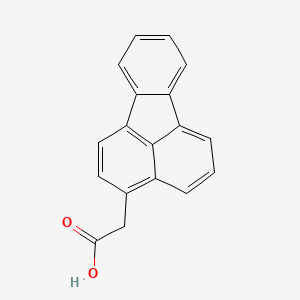
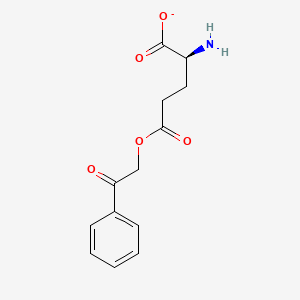


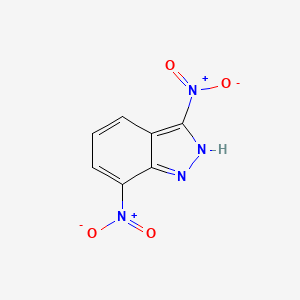
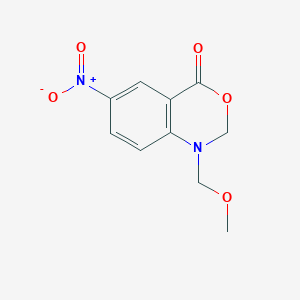
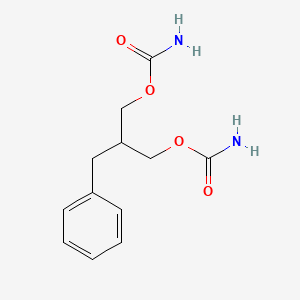
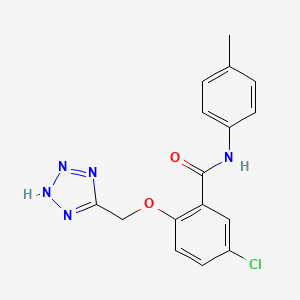

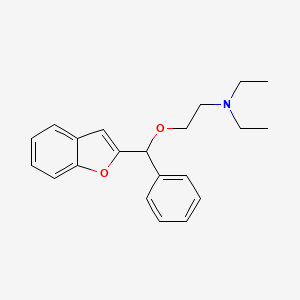
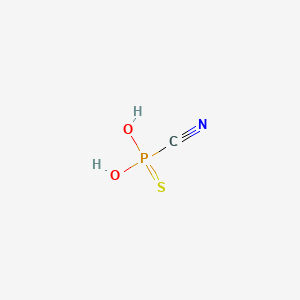
![1-(1-Phenylpyrazolo[4,3-b]quinoxalin-3-yl)butane-1,2,3,4-tetrol](/img/structure/B14691111.png)

